piperidin-1-yl 4-methoxybenzoate
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Overview
Description
Piperidin-1-yl 4-methoxybenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-1-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with piperidine. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl 4-methoxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-methoxybenzyl alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidin-1-yl 4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidin-1-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidin-4-yl benzoate: Similar structure but lacks the methoxy group.
Piperidin-1-yl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.
Piperidin-1-yl 4-nitrobenzoate: Contains a nitro group instead of a methoxy group.
Uniqueness
Piperidin-1-yl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule in various research fields .
Properties
CAS No. |
38860-48-9 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
piperidin-1-yl 4-methoxybenzoate |
InChI |
InChI=1S/C13H17NO3/c1-16-12-7-5-11(6-8-12)13(15)17-14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
LFPBCZQDONVGPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON2CCCCC2 |
Origin of Product |
United States |
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